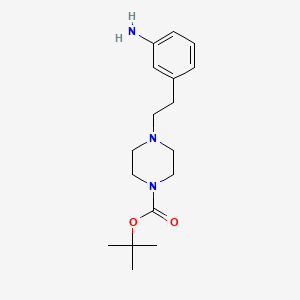
Tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate
Cat. No. B8525295
M. Wt: 305.4 g/mol
InChI Key: TYLGSVYALVNEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101617B2
Procedure details


A Parr glass liner was charged with tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate (7C, 1.0 eq) and methanol (about 0.2 M 7C in MeOH). To this solution was added a slurry of 12.5 wt eq of 10% Pd/C in methanol. The reaction mixture was sealed in a Parr hydrogenation vessel and subjected to 3 pressurization/venting cycles with H2. The reaction mixture was allowed to proceed at room temperature and 45 psi H2 for 2.5 h. The reaction mixture was then charged with 12.5 wt eq of Pd(OH)2/C and the vessel was repressurized with hydrogen (45 psi). After 1 hr, the reaction mixture was filtered through a pad of diatomaceous earth, the diatomaceous earth washed with MeOH, and the combine organic layers concentrated in vacuo to provide the desired tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate (7D, 63%), which was used without further purification.
Name
tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
12.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:22]=[CH:23][CH:24]=1)[CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1)([O-])=O.[H][H]>CO.[Pd].[OH-].[OH-].[Pd+2]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:22]=[CH:23][CH:24]=1)[CH2:7][CH2:8][N:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:20])([CH3:21])[CH3:19])=[O:16])[CH2:13][CH2:14]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
|
|
Name
|
methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
|
Step Two
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was sealed in a Parr hydrogenation vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to proceed at room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hr
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through a pad of diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
the diatomaceous earth washed with MeOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combine organic layers concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
